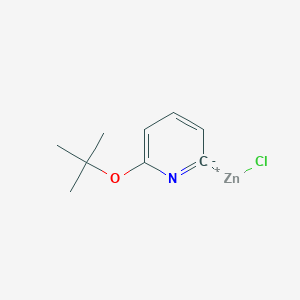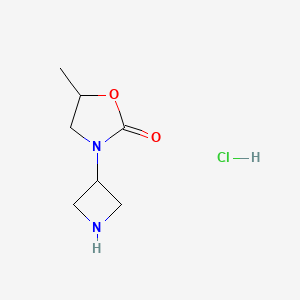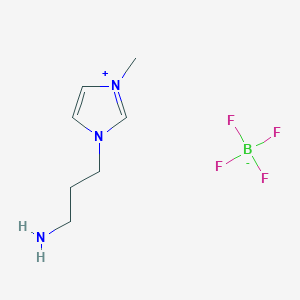
6-(3,4-Difluorophenyl)pyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Difluorophenyl)pyrimidine-4-carbonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with a 3,4-difluorophenyl group and a cyano group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Difluorophenyl)pyrimidine-4-carbonitrile typically involves the reaction of 3,4-difluoroaniline with a suitable pyrimidine precursor under controlled conditions. One common method involves the cyclization of 3,4-difluorobenzylamine with a nitrile-containing pyrimidine derivative . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-Difluorophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents for these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve moderate to high temperatures and the use of polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Applications De Recherche Scientifique
6-(3,4-Difluorophenyl)pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 6-(3,4-Difluorophenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(3,4-Difluorophenyl)pyrimidine-2-carbonitrile
- 6-(3,4-Difluorophenyl)pyrimidine-5-carbonitrile
- 6-(3,4-Difluorophenyl)pyrimidine-4-carboxamide
Uniqueness
6-(3,4-Difluorophenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological and material properties .
Propriétés
Formule moléculaire |
C11H5F2N3 |
|---|---|
Poids moléculaire |
217.17 g/mol |
Nom IUPAC |
6-(3,4-difluorophenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H5F2N3/c12-9-2-1-7(3-10(9)13)11-4-8(5-14)15-6-16-11/h1-4,6H |
Clé InChI |
GENVSIULLRDWHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC=NC(=C2)C#N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate](/img/structure/B14881886.png)


![7-(Tert-butyl)spiro[3.5]nonan-1-ol](/img/structure/B14881919.png)
![2-(3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14881921.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14881922.png)


![2-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14881929.png)




